molecular formula C17H18FNO3 B6375254 4-(3-BOC-Aminophenyl)-2-fluorophenol CAS No. 1261895-72-0

4-(3-BOC-Aminophenyl)-2-fluorophenol

Cat. No.: B6375254
CAS No.: 1261895-72-0
M. Wt: 303.33 g/mol
InChI Key: FQSWETLKHIBMOX-UHFFFAOYSA-N
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Description

4-(3-BOC-Aminophenyl)-2-fluorophenol is an organic compound featuring a fluorophenol backbone substituted with a tert-butoxycarbonyl (BOC)-protected aminophenyl group. Its molecular formula is C₁₇H₁₈FNO₃, with a molecular weight of 303.33 g/mol (calculated). The BOC group serves as a protective moiety for the amine, enhancing stability during synthetic processes, particularly in peptide and pharmaceutical intermediate synthesis . The fluorine atom at the 2-position of the phenol ring introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name

tert-butyl N-[3-(3-fluoro-4-hydroxyphenyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO3/c1-17(2,3)22-16(21)19-13-6-4-5-11(9-13)12-7-8-15(20)14(18)10-12/h4-10,20H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSWETLKHIBMOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-BOC-Aminophenyl)-2-fluorophenol typically involves the protection of the amine group with a tert-butoxycarbonyl (BOC) group, followed by the introduction of the fluorine and hydroxyl substituents on the phenyl ring. One common method involves the following steps:

    Protection of the amine group: The amine group on the phenyl ring is protected using tert-butoxycarbonyl anhydride (BOC anhydride) in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

    Introduction of the fluorine atom: The fluorine atom can be introduced via electrophilic aromatic substitution using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Introduction of the hydroxyl group: The hydroxyl group can be introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or a hydroxylating agent in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-BOC-Aminophenyl)-2-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst such as copper(I) iodide.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(3-BOC-Aminophenyl)-2-fluorophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-BOC-Aminophenyl)-2-fluorophenol depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The BOC-protected amine group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical reactions. The fluorine atom and hydroxyl group can also influence the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with several fluorinated aromatic amines and phenols. Key comparisons include:

Table 1: Structural Comparison of 4-(3-BOC-Aminophenyl)-2-fluorophenol and Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups
This compound C₁₇H₁₈FNO₃ 303.33 Not provided BOC-protected amine, Fluorophenol
4-(1-Aminoethyl)-2-fluorophenol (HBr salt) C₈H₁₀FNO 155.17 1030444-42-8 Aminoethyl, Fluorophenol
4-(4-Benzyl-1-piperazino)-2-fluorophenol C₁₇H₁₉FN₂O 286.34 1171917-76-2 Piperazino, Benzyl, Fluorophenol
Benzothiazol-2-yl-(4-fluoro-phenyl)-amine C₁₃H₉FN₂S 244.29 Not provided Benzothiazole, Fluoroaniline

Key Observations :

  • BOC Protection: The BOC group in the target compound distinguishes it from simpler amines like 4-(1-aminoethyl)-2-fluorophenol, which lacks steric protection and may exhibit higher reactivity in nucleophilic reactions .
  • Fluorophenol Core: All compounds share a fluorophenol moiety, but substituents vary significantly.
Solubility and Stability :
  • The BOC group in this compound enhances lipophilicity, reducing water solubility compared to the unmodified 4-(1-aminoethyl)-2-fluorophenol. This property is critical for its application in solid-phase peptide synthesis .
  • The electron-withdrawing fluorine atom increases the acidity of the phenolic -OH group (pKa ~8–9), facilitating deprotonation in basic conditions, a trait shared across fluorophenol derivatives .
Reactivity :
  • The BOC group stabilizes the amine against oxidation and nucleophilic attack, whereas 4-(1-aminoethyl)-2-fluorophenol’s free amine is prone to undesired side reactions, necessitating careful handling .
  • The benzothiazole-containing analogue (from ) exhibits distinct electronic properties due to the heterocyclic ring, enabling applications in fluorescence-based assays or metal coordination .

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